

Application Notes and Protocols: Triethyl Orthoacetate Johnson-Claisen Rearrangement

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Compound of Interest

Compound Name: Triethyl orthoacetate

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Abstract

The Johnson-Claisen rearrangement is a powerful and efficient method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ -unsaturated esters from allylic alcohols. This [1,5]-sigmatropic rearrangement, utilizing **triethyl orthoacetate**, offers a strategic two-carbon extension and is widely employed in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2] This document provides detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the reaction mechanism and workflow to guide researchers in the successful application of this valuable transformation.

Introduction

First reported by William Summer Johnson, this variation of the Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as **triethyl orthoacetate**, in the presence of a catalytic amount of a weak acid, like propionic acid.[3] The reaction proceeds through the in situ formation of a ketene acetal, which then undergoes a concerted [1,5]-sigmatropic rearrangement.[1] A key advantage of the Johnson-Claisen rearrangement is that it circumvents the need to prepare and isolate often unstable vinyl ethers.[2] The reaction is thermally driven and can be conducted under conventional heating or with microwave assistance to accelerate reaction times and improve yields.[4]

Reaction Mechanism and Stereochemistry

The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic alcohol with **triethyl orthoacetate**. This is followed by the elimination of two equivalents of ethanol to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state.[2] This concerted mechanism often leads to a high degree of stereoselectivity, with the geometry of the double bond in the product being influenced by the stereochemistry of the starting allylic alcohol.[3] The reaction generally proceeds with a high degree of chirality transfer when using chiral, non-racemic allylic alcohols.[5]

Data Presentation

Table 1: Reaction Conditions for the Johnson-Claisen Rearrangement of Primary Allylic Alcohols with Triethyl Orthoacetate

Entry	Allylic Alcohol Substrate	Catalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	3-Methyl-2-buten-1-ol	Propionic Acid (cat.)	Toluene	110-140 (reflux)	4-8	75-85	[2]
2	Cinnamyl alcohol	Propionic Acid (cat.)	Xylene	140 (reflux)	12	78	[3]
3	Geraniol	Propionic Acid (cat.)	None	140	1.5	85	[3]
4	Allyl alcohol	Acetic Acid (cat.)	None (Microwave)	190	0.08	>95	[6]

Table 2: Johnson-Claisen Rearrangement of Secondary and Tertiary Allylic Alcohols

Entry	Allylic Alcohol Substrate	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	1-Penten-3-ol	Propionic Acid (cat.)	Toluene	110 (reflux)	24	72	[3]
2	(E)-Oct-3-en-2-ol	Propionic Acid (cat.)	Triethyl Orthoacetate	140	12	85	[7]
3	Linalool	Propionic Acid (cat.)	None	140	3	60	[3]
4	2-Methyl-3-buten-2-ol	Propionic Acid (cat.)	Toluene	110 (reflux)	48	55	[3]

Experimental Protocols

General Protocol for the Johnson-Claisen Rearrangement using Conventional Heating

This protocol is a representative procedure for the Johnson-Claisen rearrangement of an allylic alcohol with **triethyl orthoacetate**.[\[2\]](#)

Materials:

- Allylic alcohol (1.0 eq)
- **Triethyl orthoacetate** (5.0 - 10.0 eq)
- Propionic acid (0.1 - 0.3 eq)

- Anhydrous toluene or xylene
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux and distillation
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 eq) and a significant excess of **triethyl orthoacetate** (5.0 - 10.0 eq).
- Add a catalytic amount of propionic acid (0.1 - 0.3 eq). Anhydrous toluene or xylene can be used as a solvent, though the reaction can often be run neat.
- The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The excess **triethyl orthoacetate** and solvent are removed under reduced pressure.
- The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure γ,δ -unsaturated ester.

Protocol for Microwave-Assisted Johnson-Claisen Rearrangement

Microwave irradiation can significantly reduce reaction times.^[6]

Materials:

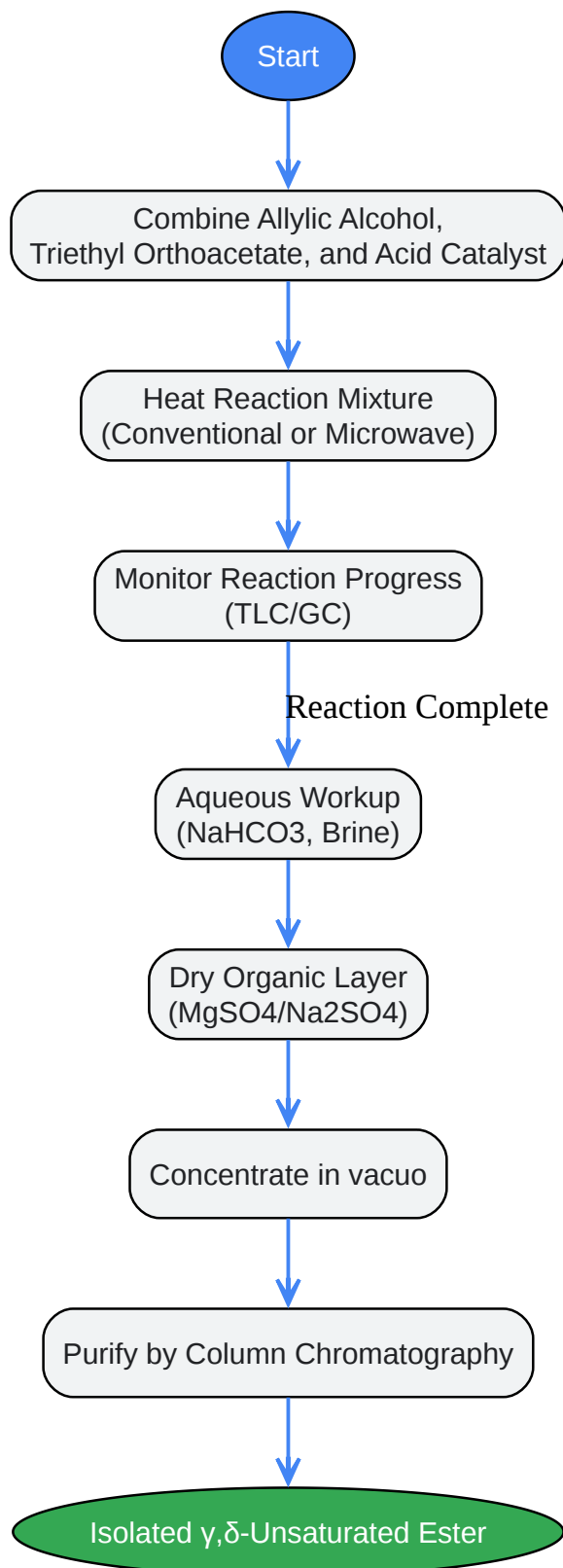
- Allylic alcohol (1.0 eq)
- **Triethyl orthoacetate** (7.0 - 14.0 eq)
- Acetic acid (catalytic amount)
- Microwave reactor vials
- Standard workup and purification reagents as listed above

Procedure:

- In a microwave reactor vial, combine the allylic alcohol (1.0 eq) and **triethyl orthoacetate** (7.0 - 14.0 eq).
- Add a catalytic amount of acetic acid.
- Seal the vial and place it in the microwave reactor.
- Heat the reaction mixture to the desired temperature (e.g., 190 °C) for a short duration (e.g., 5-15 minutes).
- After the reaction is complete, cool the vial to room temperature.
- Perform the same workup and purification procedure as described in the conventional heating protocol.

Mandatory Visualization

Caption: Mechanism of the Johnson-Claisen Rearrangement.



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Caption: General Experimental Workflow.

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